N-dimethylaminomethylene guanosine
Description
Properties
Molecular Formula |
C13H18N6O5 |
|---|---|
Molecular Weight |
338.32 g/mol |
IUPAC Name |
N'-[9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide |
InChI |
InChI=1S/C13H18N6O5/c1-18(2)4-15-13-16-10-7(11(23)17-13)14-5-19(10)12-9(22)8(21)6(3-20)24-12/h4-6,8-9,12,20-22H,3H2,1-2H3,(H,16,17,23) |
InChI Key |
WDAVDBAMSKZBEN-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C=NC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)O)O |
Origin of Product |
United States |
Preparation Methods
Key Reaction Step:
- Displacement of a 2′-β-triflate or similar leaving group on a guanosine derivative with dimethylamine to form the N,N-dimethylaminomethylene guanosine.
Representative Procedure:
- Starting from a 2′-triflate guanosine derivative, treatment with excess dimethylamine in an aprotic solvent such as dimethylformamide (DMF) at controlled temperatures (often room temperature to 80°C) facilitates the nucleophilic substitution.
- The reaction typically requires several hours to days, depending on the leaving group’s reactivity and the reaction conditions.
Research Findings:
- In a study, the reaction of a 2′-triflate derivative with dimethylamine yielded the target compound with a yield of approximately 66%. The process involved careful control of temperature and reaction time to optimize selectivity and minimize side reactions (see, Scheme 5).
Protection and Deprotection Strategies
The synthesis often necessitates protecting groups on the guanine base or sugar moiety to prevent side reactions and facilitate selective modifications.
Common Protecting Groups:
- TIPDS (tetraisopropyldisilane) for the 2′,3′-hydroxyl groups.
- Benzoyl or phenoxyacetyl groups on the nucleobase to protect amino functionalities.
Procedure Highlights:
- The protected guanosine derivatives undergo SN2 displacement reactions with methylamine or dimethylamine.
- Post-reaction, deprotection steps involve mild conditions, such as treatment with palladium catalysts for removing allyloxycarbonyl (Alloc) groups, or acid hydrolysis for silyl groups.
Research Data:
- The use of TIPDS-protected guanosine derivatives under basic conditions resulted in complex mixtures, indicating the need for optimized protecting group strategies.
- Successful synthesis was achieved with 2′-O-methylated derivatives, yielding the N,this compound in yields ranging from 48% to 76% depending on the protecting groups and reaction conditions.
Synthesis from 2′-Deoxyguanosine Derivatives
Another effective route involves starting from 2′-deoxyguanosine or its protected derivatives, followed by functionalization at the 2′-position:
Stepwise Method:
- Conversion of 2′-deoxyguanosine to a 2′-triflate or similar leaving group.
- Nucleophilic substitution with dimethylamine, often facilitated by a base such as potassium carbonate.
- Subsequent deprotection yields the target compound.
Research Insights:
- This method has been successfully employed with yields around 90%, demonstrating its efficiency. The key is the selective activation of the 2′-position while preserving the integrity of the nucleobase.
Alternative Approaches: Use of Methylformamide Dimethyl Acetal
A notable alternative involves the reaction of guanosine derivatives with N,N-dimethylformamide dimethyl acetal (DMF-DMA), which introduces the dimethylaminomethylene group via an S_N2 mechanism.
Procedure:
- React guanosine derivatives with DMF-DMA in dry methanol at 60°C for 6 hours.
- Purify the resulting product via flash chromatography.
Research Data:
- This method yielded the N,this compound with approximately 90% efficiency, providing a straightforward route to the compound (see).
Summary of Preparation Methods
| Method | Starting Material | Key Reagents | Conditions | Yield | Remarks |
|---|---|---|---|---|---|
| Nucleophilic SN2 displacement | Guanosine derivatives with leaving groups | Dimethylamine | Room temperature to 80°C, several hours | 66-76% | Requires protection/deprotection steps |
| Protection/deprotection strategy | Protected guanosine derivatives | Various protecting groups | Mild acid/base, palladium catalysis | Variable | Complex mixtures if not optimized |
| Activation via DMF-DMA | Guanosine derivatives | N,N-Dimethylformamide dimethyl acetal | 60°C, 6 hours | ~90% | Simple and efficient |
| 2′-position functionalization | 2′-deoxyguanosine | Triflate formation, nucleophilic displacement | Controlled temperature | High | Highly efficient |
Chemical Reactions Analysis
Types of Reactions
N2-Dimethylformamide-rG undergoes various types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions of N2-Dimethylformamide-rG include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve the use of polar aprotic solvents like DMF, which facilitate the reactions by stabilizing the transition states .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce formylated derivatives, while reduction reactions may yield amines or alcohols .
Scientific Research Applications
N2-Dimethylformamide-rG has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent and solvent in various organic synthesis reactions.
Biology: Employed in the study of enzyme mechanisms and protein folding.
Medicine: Investigated for its potential therapeutic effects in treating diseases like multiple sclerosis and psoriasis.
Industry: Utilized in the production of polymers, pharmaceuticals, and agrochemicals
Mechanism of Action
The mechanism of action of N2-Dimethylformamide-rG involves its interaction with various molecular targets and pathways. It is known to modulate the activity of enzymes and proteins by forming stable complexes with them. This interaction can lead to changes in the conformation and activity of the target molecules, resulting in various biological effects .
Comparison with Similar Compounds
Guanosine Derivatives with Protecting Groups
Key Findings :
- The dimethylaminomethylene group offers milder cleavage conditions compared to diphenylcarbamoyl, minimizing base degradation .
Methylenecyclopropane Nucleoside Analogues
Key Findings :
Amidine and Guanidine Derivatives
Key Findings :
- Unlike amidines (e.g., dimethylformamidine), this compound is nucleoside-specific, enabling targeted applications in nucleotide chemistry .
- Both compounds share dimethylamino motifs but differ in biological relevance: dimethylaminomethylene guanosine is non-toxic and designed for transient protection, while guanylmelamine is a regulated impurity .
Supramolecular Guanosine Assemblies
Key Findings :
Contradictions and Limitations
- This discrepancy may arise from differences in reaction conditions (e.g., temperature, solvent) .
- Solid vs.
Q & A
Q. How can crystallization challenges for guanosine-bound enzymes be mitigated?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
